2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
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Overview
Description
2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic compound that belongs to the class of benzo[b]thieno[2,3-d]thiophene derivatives. These compounds are known for their unique structural properties, which make them suitable for various applications, particularly in the field of organic electronics. The presence of a heptadecyl chain enhances the solubility and processability of the compound, making it a valuable material for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Fiesselmann thiophene synthesis, which includes the treatment of ketones with methyl thioglycolate in the presence of DBU and calcium oxide powder . Another approach involves the use of sodium sulfide and an alkylating agent containing a methylene active component .
Industrial Production Methods: For industrial production, the solution-shearing method is often employed. This method is advantageous for forming thin films due to its ability to enhance molecular packing and thin film crystallinity . The process involves the use of solution-processed organic semiconductors (OSCs) to create thin films, which are then characterized using techniques such as X-ray diffraction (XRD) and atomic force microscopy (AFM) .
Chemical Reactions Analysis
Types of Reactions: 2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents like bromine or chlorine .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Scientific Research Applications
2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology, it is studied for its potential as a bioactive compound with various therapeutic properties. In medicine, it is explored for its potential use in drug delivery systems and as a component of diagnostic tools. In industry, it is utilized in the production of organic thin-film transistors (OTFTs) and organic field-effect transistors (OFETs) due to its excellent semiconducting properties .
Mechanism of Action
The mechanism of action of 2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to stabilize excited electrons, extending the lifetime of excitons and maintaining a high current in electronic devices . This property is particularly valuable in the development of organic semiconductors and photovoltaic materials.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene include other benzo[b]thieno[2,3-d]thiophene derivatives and benzo[4,5]selenopheno[3,2-b]thiophene derivatives . These compounds share structural similarities but differ in their specific functional groups and side chains.
Uniqueness: The uniqueness of this compound lies in its heptadecyl chain, which enhances its solubility and processability. This feature makes it more suitable for applications in organic electronics compared to its analogs .
Properties
Molecular Formula |
C31H42S2 |
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Molecular Weight |
478.8 g/mol |
IUPAC Name |
2-heptadecyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C31H42S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-22-23-27-29(24-25)33-30-26-20-17-18-21-28(26)32-31(27)30/h17-18,20-24H,2-16,19H2,1H3 |
InChI Key |
DURGRDAGQBQQDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origin of Product |
United States |
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